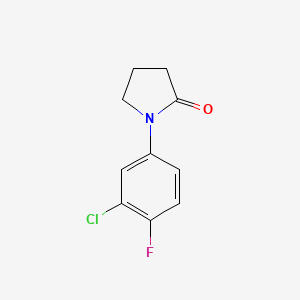

1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone

Description

1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone is a heterocyclic compound featuring a pyrrolidinone core (a five-membered lactam ring) substituted with a 3-chloro-4-fluorophenyl group at the nitrogen atom. Pyrrolidinones are widely explored in medicinal chemistry due to their versatility as scaffolds for kinase inhibitors, CNS-active agents, and antimicrobial compounds .

Properties

Molecular Formula |

C10H9ClFNO |

|---|---|

Molecular Weight |

213.63 g/mol |

IUPAC Name |

1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9ClFNO/c11-8-6-7(3-4-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |

InChI Key |

PEUHMJFLONKQQA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable pyrrolidinone precursor. One common method involves the use of N-methylpyrrolidinone (NMP) as a solvent and a base such as potassium carbonate to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound with high purity. These methods often utilize automated systems to control reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized using agents such as potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic systems.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone

- Structural Differences: Incorporates a 3-cyclopropyl-1,2,4-oxadiazole substituent at the 4-position of the pyrrolidinone ring.

- The cyclopropyl group may increase steric bulk, affecting conformational flexibility .

- Synthetic Relevance : Reported in a 2024 study (CAS RN: 1170394-75-8), but pharmacological data remain unpublished.

1-(3-Chloro-4-fluorophenyl)-5-(2-diazo-acetyl)-4-phenylpyrrolidin-2-one

- Structural Differences: Features a diazo-acetyl group at position 5 and a phenyl group at position 4 of the pyrrolidinone ring.

- Functional Implications: The diazo group (-N=N-) confers photolytic and thermal instability, limiting therapeutic applications but enabling use as a synthetic intermediate.

- Applications : Primarily explored in organic synthesis for carbene generation.

1-(4-Chlorophenyl)-2-pyrrolidinone

- Structural Differences : Lacks the fluorine atom at the 4-position of the phenyl ring.

- Functional Implications :

3-Chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone

- Structural Differences : Substituted with a chloromethyl group at position 4 and a 3-(trifluoromethyl)phenyl group at nitrogen.

- The chloromethyl group increases electrophilicity, raising reactivity but also toxicity risks .

3-(1-(3-Chloro-4-fluorophenyl)pyrrolidin-2-yl)dihydrofuran-2(3H)-one

- Structural Differences: Fused dihydrofuran-lactone system adjacent to the pyrrolidinone ring.

- Functional Implications :

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects : Fluorine and chlorine atoms on the phenyl ring enhance electron-withdrawing properties, improving interactions with polar enzyme active sites .

- Steric Considerations : Bulky substituents (e.g., oxadiazole, cyclopropyl) may reduce off-target binding but limit bioavailability .

- Pharmacological Potential: The 3-chloro-4-fluorophenyl motif is recurrent in psychoactive compounds (e.g., piperazine derivatives), suggesting CNS applicability for pyrrolidinone analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.